molecular formula C10H8Cl2O3 B1265476 4-(Allyloxy)-3,5-dichlorobenzoic acid CAS No. 41727-45-1

4-(Allyloxy)-3,5-dichlorobenzoic acid

Cat. No.: B1265476
CAS No.: 41727-45-1
M. Wt: 247.07 g/mol
InChI Key: RXLVKVUKUULKAK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Carboxylic Acid Derivatives

4-(Allyloxy)-3,5-dichlorobenzoic acid belongs to the broad class of halogenated aromatic carboxylic acids. This group of compounds is characterized by the presence of one or more halogen atoms and a carboxylic acid functional group attached to an aromatic ring. The inclusion of halogen atoms, in this case, chlorine, significantly influences the electronic properties and reactivity of the aromatic ring and the molecule as a whole. The parent compound, 3,5-dichlorobenzoic acid, is a known herbicide and metabolite, highlighting the established biological relevance of this structural motif. chemicalbook.comnih.gov The addition of the allyloxy group at the 4-position further functionalizes the molecule, opening up additional pathways for chemical modification.

Overview of Key Structural Features and Reactive Functional Groups

The structure of this compound is distinguished by three key functional groups that dictate its chemical behavior: the carboxylic acid group, the dichlorinated phenyl ring, and the allyloxy group.

Carboxylic Acid Group (-COOH): This acidic functional group is a primary site for reactions such as esterification, amidation, and salt formation. It can be converted into a variety of other functional groups, making it a versatile handle for synthetic transformations.

Allyloxy Group (-O-CH2-CH=CH2): The ether linkage connects a reactive allyl group to the aromatic ring. The double bond in the allyl group is susceptible to a variety of reactions, including addition reactions, oxidation, and polymerization. The allylic position (the carbon atom adjacent to the double bond) is also a site of enhanced reactivity.

These functional groups collectively provide a platform for a wide range of chemical modifications, allowing for the construction of diverse molecular architectures.

Strategic Positioning in Academic Organic and Medicinal Chemistry Research

In the realms of academic organic and medicinal chemistry, this compound is primarily valued as a versatile synthetic intermediate. Its derivatives have been explored for their potential biological activities. For instance, the related 4-(allyloxy)benzohydrazide (B1275975) has been studied for its coordination chemistry and potential as a pharmacophore. rsc.org The synthesis of derivatives such as this compound 2-isopropylhydrazide monohydrochloride suggests its utility as a scaffold for creating new molecules with potential therapeutic applications. uni.lu The general synthetic route to such compounds often involves the initial allylation of a corresponding hydroxybenzoic acid, followed by further functionalization of the carboxylic acid group. rsc.org

Interdisciplinary Research Potential

The structural motifs present in this compound suggest its potential for application in interdisciplinary research fields. The combination of a halogenated aromatic ring and a carboxylic acid is a common feature in many agrochemicals. chemicalbook.com Research into aryloxyacetic acid derivatives as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides, indicates the potential for derivatives of this compound to be investigated in the development of new crop protection agents. cas.org The presence of the polymerizable allyl group also opens up possibilities in materials science for the development of functional polymers.

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant, its role as a building block can be inferred from the synthesis of its derivatives and related compounds. The synthesis of analogous 4-(allyloxy)benzoic acids typically involves the reaction of the corresponding 4-hydroxybenzoic acid with an allyl halide, such as allyl bromide, in the presence of a base. rsc.org

Below are data tables summarizing key information for this compound and a related precursor.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number41727-45-1 chemscene.comhit2lead.comchemicalbook.com
Molecular FormulaC10H8Cl2O3 chemscene.com
Molecular Weight247.07 g/mol chemscene.com
Physical FormSolid hit2lead.com
Predicted Boiling Point363.0 ± 37.0 °C chemicalbook.com
Predicted pKa3.71 ± 0.10 chemicalbook.com
Predicted LogP3.2564 chemscene.com

Physicochemical Properties of 3,5-Dichlorobenzoic acid (Precursor)

PropertyValueSource
CAS Number51-36-5 chemicalbook.com
Molecular FormulaC7H4Cl2O2 chemicalbook.com
Molecular Weight191.01 g/mol chemicalbook.com
Melting Point184-187 °C mdpi.com
AppearanceBrown powder mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLVKVUKUULKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194522
Record name Benzoic acid, 4-(allyloxy)-3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41727-45-1
Record name Benzoic acid, 4-(allyloxy)-3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041727451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(allyloxy)-3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Allyloxy 3,5 Dichlorobenzoic Acid and Precursor Molecules

Strategies for Constructing the 3,5-Dichlorobenzoic Acid Core

The formation of the 3,5-dichlorobenzoic acid structure is a critical step, and several synthetic routes have been developed to achieve this with high efficiency and purity. These methods primarily involve the strategic introduction of chloro groups onto a benzene (B151609) ring, followed by the establishment of the carboxylic acid functionality.

Synthesis from Benzonitrile (B105546) Derivatives

A prominent pathway to 3,5-dichlorobenzoic acid begins with benzonitrile. This approach involves a two-step process: the regioselective chlorination of benzonitrile to form 3,5-dichlorobenzonitrile (B1202942), followed by hydrolysis to the desired benzoic acid. guidechem.comgoogle.comgoogle.com This method is noted for its potential for high purity and improved process safety by avoiding diazotization steps. guidechem.comgoogle.com

The direct chlorination of benzonitrile to achieve the 3,5-dichloro substitution pattern requires carefully controlled conditions to ensure high regioselectivity. Traditional methods using chlorine gas are being replaced by safer and more efficient reagents. guidechem.comgoogle.com

One effective method employs sodium hypochlorite (B82951) or a mixture of hydrogen peroxide and hydrochloric acid as the chlorinating agent in an acidic environment. guidechem.comgoogle.com The reaction is typically carried out in a solvent such as methanol, isopropanol, acetonitrile (B52724), ethyl acetate, chloroform, or dichloromethane, or a combination thereof. guidechem.com The pH is maintained between 0 and 6.0, with the reaction temperature held at 50-70°C. guidechem.com Catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used to enhance regioselectivity towards the desired 3,5-dichloro product.

Table 1: Regioselective Chlorination of Benzonitrile
Chlorinating AgentCatalystSolventTemperature (°C)pHKey FindingsReference
Sodium HypochloriteNot specifiedMethanol, Ethanol (B145695), Chloroform, etc.50-700-6.0High purity of 3,5-dichlorobenzonitrile is achieved, avoiding traditional chlorine gas. guidechem.com
Hydrogen Peroxide / Hydrochloric AcidNot specifiedMethanol, Ethanol, Chloroform, etc.50-700-6.0Provides a safer alternative to chlorine gas with good yield and purity. guidechem.comgoogle.com
Cl₂ or SO₂Cl₂FeCl₃ or AlCl₃Polar aprotic solvents (e.g., DMF)60-80Not specifiedCatalysts improve regioselectivity for the 3,5-dichloro product.

Once 3,5-dichlorobenzonitrile is synthesized, the next step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This transformation can be performed under either acidic or alkaline conditions. guidechem.com

In the alkaline hydrolysis protocol, 3,5-dichlorobenzonitrile is treated with an aqueous solution of a base, such as sodium hydroxide, and heated under reflux. chemicalbook.com This process, typically conducted at 80-90°C for 2-3 hours with a pH of 11-14, initially forms the sodium salt of 3,5-dichlorobenzoic acid. google.com Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, to a pH of 1-3 precipitates the final product, 3,5-dichlorobenzoic acid, which can then be isolated by filtration. google.comchemicalbook.com High yields, around 93%, have been reported for this method. chemicalbook.com

Alternatively, direct acidic hydrolysis can be employed. This involves heating the 3,5-dichlorobenzonitrile in an acidic medium at temperatures between 80-90°C for 2.7 hours, with the pH maintained between 2.0 and 4.0, to yield the carboxylic acid directly. google.comgoogle.com

Table 2: Hydrolysis of 3,5-Dichlorobenzonitrile
Hydrolysis ConditionReagentsTemperature (°C)Reaction TimeKey FindingsReference
AlkalineSodium Hydroxide, followed by Hydrochloric Acid80-902-6 hoursHigh yield (93%) of 3,5-dichlorobenzoic acid. google.comchemicalbook.com
AcidicHydrochloric Acid80-90~2.7 hoursDirect conversion to the carboxylic acid. google.comgoogle.com

Routes via Aminobenzoic Acid Precursors

Another major synthetic route to 3,5-dichlorobenzoic acid utilizes aminobenzoic acid derivatives as starting materials. These methods often involve diazotization and deamination reactions or a sequence of chlorination and functional group transformations.

The deamination of 3,5-dichloroanthranilic acid (2-amino-3,5-dichlorobenzoic acid) provides a direct route to 3,5-dichlorobenzoic acid. chemicalbook.comgoogle.com This process typically involves a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt, followed by the removal of the diazo group. byjus.comgoogle.com

In a typical procedure, 3,5-dichloroanthranilic acid is treated with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid, at low temperatures (10-15°C) to form the corresponding diazonium salt. google.com The resulting diazonium salt is then decomposed by heating in the presence of a reducing agent like ethanol or by reaction with water, often catalyzed by copper(II) sulfate. chemicalbook.comgoogle.com For instance, the diazonium salt solution can be heated to 70°C and treated with ethanol, leading to the evolution of nitrogen gas and the formation of 3,5-dichlorobenzoic acid with yields reported as high as 92%. chemicalbook.com

Table 3: Diazotization and Deamination of 3,5-Dichloroanthranilic Acid
Diazotizing AgentDeaminating Agent/ConditionCatalystTemperature (°C)Yield (%)Reference
Sodium Nitrite / Hydrochloric AcidEthanolNone specified7092 chemicalbook.com
Sodium Nitrite / Hydrochloric AcidWaterCopper(II) Sulfate7097 google.com
Sodium Nitrite / Hydrochloric AcidMethanol / WaterCopper(II) Sulfate6596 google.com

An alternative approach starts with the more readily available anthranilic acid. google.comgoogle.com This multi-step process involves the chlorination of anthranilic acid, followed by the removal of the amino group.

The direct chlorination of anthranilic acid can lead to a mixture of products, making regioselective synthesis challenging. google.com However, methods have been developed to favor the formation of 3,5-dichloroanthranilic acid. One such method involves treating anthranilic acid with hydrochloric acid and hydrogen peroxide in an aqueous solution at temperatures between 30-80°C. google.com

To circumvent issues with direct chlorination, the amino group can be protected prior to the chlorination step. patsnap.comgoogle.com For example, anthranilic acid can be reacted with acetic anhydride (B1165640) to form 2-acetamidobenzoic acid. patsnap.com This protected intermediate is then chlorinated to yield 3,5-dichloro-2-acetamidobenzoic acid. The protecting group is subsequently removed by hydrolysis with hydrochloric acid to give 3,5-dichloroanthranilic acid. patsnap.com This intermediate can then undergo diazotization and deamination as described in the previous section to produce 3,5-dichlorobenzoic acid. patsnap.comgoogle.com

Table 4: Synthesis of 3,5-Dichlorobenzoic Acid from Anthranilic Acid
Step 1: ChlorinationStep 2: Functional Group TransformationKey FeaturesReference
Direct chlorination with HCl and H₂O₂Diazotization and deamination of 3,5-dichloroanthranilic acidAvoids organic solvents in the chlorination step. google.com
Protection of amino group (e.g., as acetamide), followed by chlorinationDeprotection, then diazotization and deaminationProtection of the amino group prevents oxidation and improves chlorination yield. patsnap.comgoogle.com

Visible-Light-Induced Aerobic Oxidation Approaches

A modern and environmentally conscious approach to synthesizing precursor molecules like 3,5-dichlorobenzoic acid involves the use of visible-light photochemistry. This method leverages the oxidation of substituted toluenes. In a typical procedure, a substituted toluene (B28343) is subjected to visible light irradiation in the presence of a catalyst and an oxygen atmosphere. chemicalbook.com

Research has demonstrated the successful conversion of 3,5-dichlorotoluene (B1293413) to 3,5-dichlorobenzoic acid using this approach. The reaction is often facilitated by a catalyst system, such as cerium chloride (CeCl₃), in a suitable solvent like acetonitrile (CH₃CN) and in the presence of an additive like CCl₃CH₂OH. chemicalbook.com The system is irradiated with blue LED lights at an elevated temperature for an extended period to achieve the desired transformation. chemicalbook.com This method represents a significant advancement over traditional oxidation techniques that often require harsh and stoichiometric oxidants.

Table 1: Example Conditions for Visible-Light-Induced Oxidation

Parameter Condition
Starting Material 3,5-Dichlorotoluene
Catalyst Cerium(III) Chloride (CeCl₃)
Atmosphere Oxygen (O₂)
Light Source 400 nm LED (10W)
Solvent Acetonitrile (CH₃CN)
Temperature 60°C
Reaction Time 48 hours
Product 3,5-Dichlorobenzoic acid

Grignard Reagent-Mediated Carboxylation

A classic and highly effective method for creating carboxylic acids involves the carboxylation of a Grignard reagent. openstax.orglibretexts.org This versatile reaction allows for the formation of a new carbon-carbon bond by treating an organomagnesium compound with carbon dioxide. ucalgary.calibretexts.org For the synthesis of the precursor 3,5-dichlorobenzoic acid, the process begins with the formation of the corresponding Grignard reagent, (3,5-dichlorophenyl)magnesium chloride, from 1,3,5-trichlorobenzene.

The freshly prepared Grignard reagent is then added to a flask saturated with anhydrous carbon dioxide, often in the form of dry ice or by bubbling CO₂ gas through the solution. chemicalbook.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt intermediate. openstax.orgucalgary.ca This salt is subsequently protonated by treatment with a strong aqueous acid, such as hydrochloric acid (HCl), to yield the final carboxylic acid product. chemicalbook.com This method is renowned for its high efficiency, with reported yields for 3,5-dichlorobenzoic acid reaching up to 99%. chemicalbook.com A primary limitation is the incompatibility of the Grignard reagent with acidic protons, precluding its use with substrates containing alcohol or phenol (B47542) functional groups. ucalgary.calibretexts.org

Table 2: Grignard Carboxylation for 3,5-Dichlorobenzoic Acid Synthesis

Step Reagents & Conditions Purpose
1 1,3,5-Trichlorobenzene, Magnesium (Mg) Formation of (3,5-dichlorophenyl)magnesium chloride
2 Anhydrous Carbon Dioxide (CO₂) Carboxylation to form halomagnesium carboxylate salt
3 Aqueous Hydrochloric Acid (HCl) Acidification (protonation) to yield the final product
Reported Yield 99% chemicalbook.com

Regioselective Allylation for 4-Allyloxy Functionalization

The final and crucial step in the synthesis of 4-(allyloxy)-3,5-dichlorobenzoic acid is the introduction of the allyloxy group at the 4-position of the aromatic ring. This is typically achieved through the allylation of the precursor, 3,5-dichloro-4-hydroxybenzoic acid.

Introduction of the Allyloxy Moiety via Etherification Reactions

The most common method for forming the aryl ether linkage is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol. organic-chemistry.org In this specific case, 3,5-dichloro-4-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an allyl halide, such as allyl bromide.

A general procedure involves dissolving the phenolic precursor in a polar aprotic solvent like dimethylformamide (DMF) and adding a base, typically anhydrous potassium carbonate (K₂CO₃). rsc.org The base is crucial for deprotonating the hydroxyl group, thereby increasing its nucleophilicity. Allyl bromide is then added to the suspension, and the reaction is heated to facilitate the substitution, yielding the desired this compound. rsc.org

Mechanistic Aspects of O-Allylation in Aromatic Systems

The O-allylation of 3,5-dichloro-4-hydroxybenzoic acid proceeds via a nucleophilic substitution mechanism, specifically an Sₙ2 (bimolecular nucleophilic substitution) type reaction. The key steps are:

Deprotonation: A base, such as potassium carbonate, removes the acidic proton from the hydroxyl group of the phenol, creating a phenoxide anion. This anion is a potent nucleophile. hilarispublisher.com

Nucleophilic Attack: The negatively charged oxygen of the phenoxide attacks the electrophilic methylene (B1212753) carbon (the carbon atom bonded to the halogen) of the allyl halide. organic-chemistry.org

Transition State: A transient Sₙ2 transition state is formed where the new C-O bond is partially formed and the C-Br bond is partially broken.

Displacement: The halide ion (e.g., bromide) is displaced as a leaving group, resulting in the formation of the aryl ether.

The aromatic ring itself, particularly with its electron-withdrawing chloro substituents, helps to stabilize the phenoxide nucleophile. The reaction's success relies on the high reactivity of the allyl halide as an electrophile and the strength of the phenoxide as a nucleophile.

Optimization of Reaction Conditions and Catalyst Selection for Allylation

Optimizing the allylation reaction is critical for maximizing yield and minimizing side products. Several factors can be adjusted:

Base Selection: The choice of base is pivotal. Stronger bases like potassium carbonate (K₂CO₃) are highly effective for deprotonating phenols. rsc.org Weaker bases, such as triethylamine (B128534) (Et₃N), may also be used, though they might require different reaction conditions or result in slower reaction rates. mdpi.com The base's strength can influence the regioselectivity of the reaction, especially in molecules with multiple potential reaction sites. mdpi.com

Solvent Choice: Polar aprotic solvents like DMF or acetone (B3395972) are commonly used. rsc.orgmdpi.com These solvents are effective at dissolving the reactants and stabilizing the charged transition state of the Sₙ2 reaction without participating in the reaction themselves.

Temperature: Heating is often required to provide the necessary activation energy for the reaction to proceed at a reasonable rate. rsc.org The optimal temperature is a balance between achieving a good reaction rate and preventing thermal degradation of reactants or products.

Catalysts: While not always necessary for simple allylations, phase-transfer catalysts can sometimes be employed to facilitate the reaction between a water-soluble base and an organic-soluble substrate, though this is less common in anhydrous systems using solvents like DMF.

Careful optimization of these parameters ensures the efficient and regioselective synthesis of the target compound.

Computational and Theoretical Chemistry Studies of 4 Allyloxy 3,5 Dichlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and preferred three-dimensional arrangement.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for many-electron systems. A typical DFT study on 4-(Allyloxy)-3,5-dichlorobenzoic acid would involve optimizing the molecule's geometry to find its lowest energy conformation. This process yields key data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic configuration, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface could also be mapped, indicating the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-ClData not available
Bond LengthC=OData not available
Bond LengthO-HData not available
Bond AngleCl-C-CData not available
Bond AngleC-O-CData not available
Dihedral AngleC-C-O-CData not available

This table illustrates the type of data that would be generated from DFT calculations. Specific values require dedicated computational studies.

For even higher accuracy, particularly for electronic properties, ab initio methods could be employed. These methods are based on first principles, without the use of empirical parameters. Techniques like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory, while computationally more demanding, provide a more rigorous description of electron correlation. Such high-level calculations would serve to benchmark the results from DFT and provide more precise values for ionization potentials, electron affinities, and other electronic properties of this compound.

Spectroscopic Property Prediction and Experimental Validation

A significant application of computational chemistry is the prediction of various types of spectra. These theoretical spectra are invaluable for interpreting and assigning bands in experimentally obtained data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when compared to experimental spectra, can confirm the proposed structure and help assign specific resonances to individual atoms within the molecule. Discrepancies between calculated and experimental shifts can also point to specific solvent effects or conformational dynamics not captured in the gas-phase calculation.

Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C (Carboxyl)Data not availableData not available
C (Aromatic, C-O)Data not availableData not available
C (Aromatic, C-Cl)Data not availableData not available
C (Allyl, -O-CH₂-)Data not availableData not available
C (Allyl, -CH=)Data not availableData not available
C (Allyl, =CH₂)Data not availableData not available

This table demonstrates how theoretical and experimental NMR data would be compared. The generation of such data requires specific computational and experimental work.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies of this compound. These calculated frequencies and their corresponding intensities can be used to generate simulated IR and Raman spectra. By comparing these simulated spectra to experimental ones, each absorption band can be assigned to a specific molecular motion, such as the stretching of the C=O bond in the carboxylic acid group, the C-Cl stretches, or the vibrations of the allyl group.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Theoretical chemistry is a powerful tool for investigating how chemical reactions occur. For a molecule like this compound, computational methods could be used to study various potential reactions, such as its synthesis or its participation in further chemical transformations.

This would involve mapping the potential energy surface of the reaction. Researchers would identify the structures of reactants, products, and any intermediates. Crucially, they would locate the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating these parameters, computational chemists can propose detailed, step-by-step reaction mechanisms and predict which pathways are most energetically favorable. For instance, a computational study could explore the mechanism of etherification to form the allyloxy group or the conditions required for reactions involving the carboxylic acid moiety.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and intermolecular interactions. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique allow for a theoretical exploration of its dynamic properties. Such studies would be invaluable for understanding how the molecule behaves in different environments, such as in solution or within a crystal lattice.

MD simulations treat atoms as classical particles subject to a set of potential energy functions, collectively known as a force field. By solving Newton's equations of motion for each atom in the system, a trajectory of atomic positions and velocities over time is generated. Analysis of this trajectory can reveal the preferred conformations of the molecule and the nature of its interactions with surrounding molecules.

Conformational Analysis:

The conformational landscape of this compound is primarily determined by the rotational freedom around several key single bonds: the C-O bond of the ether linkage, the O-C bond of the allyl group, and the C-C bond of the carboxylic acid group. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them.

A hypothetical MD simulation of a single this compound molecule in a vacuum or an implicit solvent could provide a preliminary understanding of its intrinsic flexibility. By monitoring the dihedral angles of the allyloxy and carboxylic acid groups over the course of the simulation, one could construct a Ramachandran-like plot to visualize the accessible conformational space.

For a more realistic representation, simulations would typically be performed in a box of explicit solvent molecules, such as water. This would allow for the study of how solvent interactions influence the conformational preferences of the molecule. For instance, the formation of hydrogen bonds between the carboxylic acid group and water molecules would likely stabilize certain conformations over others.

Intermolecular Interaction Dynamics:

In a condensed phase, this compound molecules will interact with each other and with any solvent molecules present. MD simulations are particularly well-suited for characterizing these interactions. The primary intermolecular forces at play would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). In a protic solvent or in the solid state, extensive hydrogen bonding networks are expected to form. MD simulations can quantify the average number of hydrogen bonds per molecule, their lifetimes, and their geometric properties.

Dipole-Dipole Interactions: The polar ether and carboxylic acid groups, along with the chlorine substituents, create a molecular dipole moment, leading to electrostatic interactions between molecules.

By analyzing the radial distribution functions (RDFs) between different atomic species, MD simulations can provide a statistical description of the local molecular environment. For example, the RDF between the hydroxyl hydrogen of the carboxylic acid and the carbonyl oxygen of a neighboring molecule would reveal the characteristic distances of hydrogen bonds.

A hypothetical simulation of multiple this compound molecules in a non-polar solvent could highlight the propensity for dimerization via hydrogen bonding of the carboxylic acid groups, a common motif for carboxylic acids.

Hypothetical Simulation Data:

While no specific experimental or published simulation data for this compound is available from the search, a typical output from such a study could be summarized in the following tables. These tables are illustrative of the kind of data that would be generated.

Table 1: Key Dihedral Angles and Their Predominant Values from a Hypothetical MD Simulation. This interactive table would allow a user to see the most stable rotational states of the key bonds in the molecule as predicted by a simulation.

Dihedral Angle Description Predominant Angle (degrees)
C-C-O-C Rotation around the ether linkage 180 (anti-periplanar)
C-O-C-C Rotation of the allyl group 60 (gauche), 180 (anti)
C-C-C=O Orientation of the carboxylic acid 0 (syn-planar)

Table 2: Analysis of Intermolecular Hydrogen Bonds in a Hypothetical Simulation of this compound in Water. This interactive table would provide insights into how the molecule interacts with its environment, specifically water, which is crucial for understanding its solubility and behavior in biological systems.

Hydrogen Bond Type Donor Acceptor Average Distance (Å) Average Lifetime (ps)
Acid-Water Acid -OH Water O 1.8 5.2
Water-Acid Water O-H Acid =O 1.9 4.8
Water-Ether Water O-H Ether O 2.0 2.1

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomeric Unit in Polymer Synthesis

The presence of both an allyl group and a carboxylic acid functionality allows for the participation of 4-(Allyloxy)-3,5-dichlorobenzoic acid in two distinct major polymerization pathways: radical polymerization and condensation polymerization. This dual reactivity enables the synthesis of a wide range of polymers with tailored properties.

The allyl group (CH₂=CH-CH₂-O-) of this compound can undergo radical polymerization, a common method for creating vinyl polymers. However, the polymerization of allyl monomers is known to be mechanistically distinct from that of other vinyl monomers like styrenes or acrylates. A key feature is the high propensity for degradative chain transfer to the monomer. tandfonline.comtandfonline.com This occurs when a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule, creating a stable, less reactive allyl radical that is slow to reinitiate polymerization. tandfonline.com This process typically leads to the formation of low molecular weight oligomers. tandfonline.com

Recent research has explored strategies to overcome this limitation, such as the use of high initiator concentrations or specialized polymerization techniques. For instance, in the case of allyl ethers, a radical-mediated cyclization (RMC) mechanism has been proposed, which can lead to the formation of five-membered rings within the polymer backbone. nih.govacs.org This alternative pathway can compete with the traditional addition polymerization and influence the final polymer structure. The rate of polymerization and the molecular weight of the resulting polymer are significantly influenced by the nature of the substituents on the allyl monomer. tandfonline.com

Table 1: Representative Radical Polymerization Conditions for Allyl Monomers

Monomer TypeInitiatorTemperature (°C)Observations
Allyl AcetateBenzoyl Peroxide80Low molecular weight polymer due to chain transfer.
Allyl EtherAIBN60Oligomer formation, potential for cyclization. nih.govacs.org
Allyl Alcoholγ-irradiation20Rate dependent on monomer purity and conditions. tandfonline.com

This table presents typical conditions for related allyl monomers to infer potential behavior for this compound.

For this compound, the bulky and electron-withdrawing 3,5-dichlorobenzoic acid moiety would likely exert a significant steric and electronic influence on the polymerization process.

The carboxylic acid group provides a reactive handle for condensation polymerization, most notably in the formation of polyesters and polyamides. passmyexams.co.ukchemistrystudent.com In this approach, the monomer reacts with a co-monomer containing at least two complementary functional groups (e.g., a diol or a diamine) to form ester or amide linkages, respectively, with the concurrent elimination of a small molecule like water. libretexts.orglibretexts.org

The synthesis of aromatic polyesters, in particular, is a well-established field, leading to materials with high thermal stability and mechanical strength. oup.com By reacting this compound with a diol, a polyester (B1180765) chain can be formed. The presence of the chlorine atoms on the benzene (B151609) ring would be expected to enhance the polymer's flame retardancy and thermal stability. The pendant allyl groups along the polyester backbone would remain available for subsequent post-polymerization modification, such as cross-linking through radical or thiol-ene reactions, to create thermoset materials. nih.gov

Table 2: Illustrative Condensation Polymerization Reactions

Monomer AMonomer BPolymer TypeKey Properties
Dicarboxylic AcidDiolPolyesterGood thermal and mechanical properties. libretexts.org
Dicarboxylic AcidDiaminePolyamideHigh strength, excellent wear resistance. chemistrystudent.com
Aromatic Dicarboxylic AcidAliphatic DiolAromatic-Aliphatic PolyesterTailorable flexibility and crystallinity. nih.gov

This table illustrates general condensation polymerization schemes relevant to the carboxylic acid functionality of the target compound.

Formation of Coordination Compounds and Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound is an excellent ligand for coordinating with metal ions, enabling the formation of a wide array of coordination compounds, including discrete molecular complexes and extended structures like Metal-Organic Frameworks (MOFs). uab.cat

Carboxylate ligands can bind to metal ions in various modes, such as monodentate, bidentate chelating, and bridging fashions. wikipedia.org This versatility allows for the construction of multinuclear clusters and coordination polymers with diverse dimensionalities. researchgate.net Transition metals like copper, cobalt, and zinc are frequently used to form carboxylate complexes. uab.catresearchgate.netjetir.org

The coordination of this compound to lanthanide ions could lead to luminescent materials. The dichlorinated aromatic ring acts as a chromophore, and its electronic properties, along with those of the allyloxy group, would modulate the energy levels of the ligand and thus the efficiency of sensitization of the lanthanide ion's luminescence. acs.orgnih.gov For instance, terbium (Tb³⁺) complexes often exhibit bright green luminescence, while europium (Eu³⁺) complexes typically show red emission. nih.gov

When coordinated with paramagnetic transition metal ions, such as Mn(II) or Cu(II), the carboxylate ligand can mediate magnetic exchange interactions between the metal centers. jetir.orgresearchgate.net The nature and strength of these interactions (ferromagnetic or antiferromagnetic) are highly dependent on the coordination mode of the carboxylate bridge and the geometry of the resulting complex. jetir.org This could pave the way for the design of new molecular magnetic materials. gcnayanangal.comresearchgate.net

Surface Modification and Nanomaterial Functionalization

The functional groups of this compound are well-suited for the surface modification of various materials, including nanoparticles and flat substrates. This functionalization can alter the surface properties, such as hydrophilicity, and introduce new chemical reactivity. cd-bioparticles.netcd-bioparticles.com

The carboxylic acid group can strongly bind to the surface of metal oxides, such as titanium dioxide (TiO₂) or iron oxide (Fe₃O₄), through chemisorption. cd-bioparticles.comnih.gov This is a common strategy for improving the dispersion of nanoparticles in polar solvents and for providing a platform for further chemical transformations. cd-bioparticles.netnih.gov The bulky dichlorophenyl group would create a sterically hindered and relatively hydrophobic layer on the surface.

Concurrently, the allyl group offers a reactive site for covalent attachment to surfaces. For example, allyl-containing molecules can be grafted onto silica (B1680970) surfaces. nih.govacs.orgresearchgate.net This dual functionality could allow for the creation of hierarchically structured surfaces, where the carboxylic acid anchors the molecule and the allyl group is available for subsequent reactions, such as grafting polymers from the surface or participating in click chemistry reactions. nih.gov This could be utilized in the development of new stationary phases for chromatography, sensors, or biocompatible coatings. bucknell.edunih.gov

Q & A

Q. What are the optimized synthetic routes for 4-(Allyloxy)-3,5-dichlorobenzoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 3,5-dichloro-4-hydroxybenzoic acid with allyl bromide under basic conditions. A reflux setup (e.g., in DMSO or ethanol with K₂CO₃) at 60–80°C for 12–18 hours is common . Post-reaction, purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity assessment should combine melting point analysis, HPLC (C18 column, UV detection at 254 nm), and ¹H NMR (DMSO-d₆, δ 5.2–5.8 ppm for allyl protons) .

Q. Which analytical techniques are most reliable for characterizing structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include allyloxy protons (δ 4.5–5.8 ppm) and carboxylic acid protons (broad ~δ 12–13 ppm). Use DMSO-d₆ or CDCl₃ for solubility .
  • FT-IR : Confirm ester linkage (C-O-C stretch ~1250 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M-H]⁻ at m/z 259.9742 for C₁₀H₇Cl₂O₃) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 25°C (degradation control). Monitor via:

  • TLC (silica gel, ethyl acetate:hexane 1:3) for decomposition spots.
  • pH-dependent solubility tests (e.g., in aqueous buffers) to detect hydrolysis of the allyloxy group .

Advanced Research Questions

Q. How can computational modeling predict reactivity in derivatization reactions (e.g., esterification)?

Methodological Answer: Use density functional theory (DFT) with software like Gaussian or ORCA to model:

  • Electrophilic susceptibility : Fukui indices for allyloxy and carboxylic acid groups.
  • Reaction pathways : Simulate esterification with methanol (activation energy barriers, transition states) . Pair computational results with experimental validation (e.g., monitoring reaction kinetics via HPLC) .

Q. What strategies resolve contradictions in bioactivity data across cell-based assays?

Methodological Answer: Inconsistent IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:

  • Dose-response curves : Use 8–12 concentrations in triplicate.
  • Control for solubility : Include DMSO controls (<0.1% v/v).
  • Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence-based) with cytotoxicity assays (MTT) to rule off-target effects .

Q. How can regioselectivity challenges in allyloxy group modifications be addressed?

Methodological Answer: To avoid undesired side reactions (e.g., allylic oxidation):

  • Protecting groups : Temporarily block the carboxylic acid with methyl ester before functionalizing the allyloxy group.
  • Catalytic systems : Use Pd(0) catalysts for selective cross-coupling reactions (e.g., Heck reaction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.